molecular formula C14H12O3S B8779298 Benzoic acid, 2-[(3-methoxyphenyl)thio]- CAS No. 50900-49-7

Benzoic acid, 2-[(3-methoxyphenyl)thio]-

Cat. No.: B8779298
CAS No.: 50900-49-7
M. Wt: 260.31 g/mol
InChI Key: VNTXRGRQSRWKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[(3-methoxyphenyl)thio]- typically involves the reaction of 3-methoxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for Benzoic acid, 2-[(3-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in Benzoic acid, 2-[(3-methoxyphenyl)thio]- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2/FeBr3)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Benzoic acid, 2-[(3-methoxyphenyl)thio]- has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • **2-[(3-Methoxyphenyl)methyl]sulfanyl]benzoic acid
  • **3-[(3-Methoxyphenyl)sulfanyl]benzoic acid
  • **2-[(4-Methoxyphenyl)sulfanyl]benzoic acid

Comparison: Benzoic acid, 2-[(3-methoxyphenyl)thio]- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

50900-49-7

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

VNTXRGRQSRWKST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

First, 2-(3-methoxyphenylthio)benzoic acid was prepared. A stirred mixture of thiosalicylic acid (3.57 g, 23 mmol), 3-iodoanisole (5.42 g, 23 mmol), potassium carbonate (7.04 g, 51 mmol), copper powder (0.29 g, 5 mmol), and N-methylpyrrolidinone (75 mL) was deaerated by sparging with nitrogen for 10 min, heated at 165° C. for 2 h, and then cooled to ambient. The reaction mixture was poured onto a mixture of 500 g of ice plus 40 mL of concentrated HCl. The resulting precipitate was collected, washed with water, and dried. The precipitate was dissolved in acetone and filtered through Celite, then concentrated to deposit a crude product. The product was purified by recrystallization from aqueous ethanol. A tan powder was obtained, mass: 4.60 g (76% of theory).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 2-[(3-methoxyphenyl)thio]benzoic acid was prepared. A mixture of thiosalicylic acid (1.5 g, 9.7 mmol), 3-methoxyiodobenzene (4.6 g, 19.4 mmol), copper (I) iodide (0.07 g, 0.4 mmol), potassium carbonate (4.0 g, 29.2 mmol), and N,N-dimethylformamide (25 mL) was heated at reflux for 2 h and then cooled to ambient. The reaction mixture was diluted with ether, washed twice with 10% aqueous HCl, and dried (Na2SO4). The solvent is removed at reduced pressure to deposit a brown solid. The product was purified by recrystallization from heptane to provide 1.0 g (40% of theory) of 2-[(3-methoxyphenyl)thio]benzoic acid as a tan solid. 1H NMR (CDCl3): δ 3.80 (s, 3H), 6.90 (d, 1H), 7.00 (d, 1H), 7.25 (m, 5H), 8.11 (d, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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